molecular formula C8H6BrIO2 B065285 Methyl 5-bromo-2-iodobenzoate CAS No. 181765-86-6

Methyl 5-bromo-2-iodobenzoate

Cat. No.: B065285
CAS No.: 181765-86-6
M. Wt: 340.94 g/mol
InChI Key: CJRHLSZJEFJDLA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-iodobenzoate (CAS: 181765-86-6) is a halogenated aromatic ester with the molecular formula C₈H₆BrIO₂ and a molecular weight of 340.94 g/mol . It is widely used as a bifunctional electrophilic coupling partner in Suzuki–Miyaura reactions due to the distinct reactivity of its bromine (C-5) and iodine (C-2) substituents . The compound exhibits a melting point of 45–49°C, a boiling point of 307.1°C at 760 mmHg, and a density of 2.059 g/cm³ . Its synthetic utility is highlighted in the preparation of para-terphenyl derivatives and conjugated polymers, achieving yields of 78–91% under ligand-free Pd/C catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-iodobenzoate can be synthesized through the esterification of 5-bromo-2-iodobenzoic acid. The typical procedure involves the following steps :

    Reactants: 5-bromo-2-iodobenzoic acid, potassium carbonate, acetone, and excess methyl iodide.

    Reaction Conditions: The reactants are mixed in a round-bottom flask and stirred at 40°C for 5 hours.

    Post-Reaction Processing: After the reaction, the mixture is evaporated under vacuum to remove acetone. The residue is diluted with ethyl acetate, washed with saturated saline solution, and dried over anhydrous sodium sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise temperature control to ensure consistent product quality .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-iodobenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways . The exact molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Methyl 5-bromo-2-iodobenzoate belongs to a class of dihalogenated benzoate esters. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Reactivity Differences
This compound 181765-86-6 C₈H₆BrIO₂ 340.94 45–49 307.1 High reactivity in sequential Suzuki couplings (iodine reacts first)
Methyl 2-bromo-5-methoxybenzoate 35450-36-3 C₉H₉BrO₃ 245.07 Not reported Not reported Methoxy group reduces electrophilicity, limiting cross-coupling efficiency
Methyl 4-bromo-2-methoxybenzoate 139102-34-4 C₉H₉BrO₃ 245.07 Not reported Not reported Steric hindrance from methoxy at C-2 lowers reaction yields
Methyl 2-iodobenzoate 610-97-9 C₈H₇IO₂ 262.05 78–80 265.0 Lacks bromine, limiting bifunctional coupling applications

Key Findings :

  • Reactivity Hierarchy : The iodine substituent in this compound exhibits faster oxidative addition to palladium catalysts compared to bromine, enabling selective coupling at the C-2 position. Subsequent bromine coupling requires higher temperatures or alternative catalysts .
  • Yield Superiority: In Suzuki–Miyaura reactions, this compound achieves 78–91% yields for terphenyl derivatives, outperforming monohalogenated analogues (e.g., methyl 2-iodobenzoate yields ~70–85% in similar conditions) .
  • Steric and Electronic Effects : Methoxy-substituted analogues (e.g., methyl 2-bromo-5-methoxybenzoate) show reduced reactivity due to electron-donating effects and steric hindrance, lowering cross-coupling efficiency .

Physicochemical Properties

A comparative analysis of key properties:

Property This compound Methyl 2-iodobenzoate Methyl 4-bromo-2-methoxybenzoate
Melting Point (°C) 45–49 78–80 Not reported
Boiling Point (°C) 307.1 265.0 Not reported
Density (g/cm³) 2.059 1.832 Not reported
Molecular Weight (g/mol) 340.94 262.05 245.07

Notable Observations:

  • The higher molecular weight and density of this compound reflect its heavier halogen substituents.
  • Discrepancies in reported melting points (e.g., 157–161°C in one source ) may arise from impurities or measurement protocols, but 45–49°C is widely corroborated .

Suzuki–Miyaura Coupling

  • This compound : Used in two-fold Suzuki reactions to synthesize para-terphenyls (3a–i) with yields of 78–91% . The iodine substituent reacts first at 80°C, followed by bromine under optimized conditions .
  • Methyl 2-iodobenzoate: Limited to single coupling steps, yielding biphenyl derivatives with ~70–85% efficiency .
  • Methoxy-Substituted Analogues : Exhibit <50% yields due to reduced electrophilicity and catalyst poisoning by methoxy groups .

Biological Activity

Chemical Structure:

  • Molecular Formula: C9H7BrI O2
  • Molecular Weight: 340.94 g/mol
  • CAS Number: 181765-86-6

The synthesis of methyl 5-bromo-2-iodobenzoate typically involves the esterification of 5-bromo-2-iodobenzoic acid. The general procedure includes the following steps:

  • Bromination : Introduction of bromine at the 5-position.
  • Iodination : Introduction of iodine at the 2-position.
  • Esterification : Reaction with methanol to form the methyl ester.

This compound's melting point ranges from approximately 43.0 to 47.0 °C, indicating its solid-state characteristics under standard conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, brominated and iodinated aromatic compounds have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may also possess such activity. In particular, studies have shown that related compounds can interfere with bacterial survival mechanisms, although specific targets within bacteria remain unidentified.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and may effectively penetrate the blood-brain barrier. This characteristic implies potential central nervous system activity, which could be significant for therapeutic applications.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Activity : A study on a series of brominated compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The best-performing molecule exhibited weak to moderate inhibition potential, indicating that this compound could be a candidate for further exploration in antimicrobial drug development.
  • Synthetic Applications : The compound serves as an intermediate in organic synthesis, particularly in pharmaceutical chemistry, due to its reactivity attributed to the presence of halogens.
  • Potential Therapeutic Uses : Given its structural similarities to other biologically active compounds, there is speculation about its use in developing new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Comparative Analysis with Related Compounds

The following table summarizes some structural and biological aspects of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC9H7BrI O2Bromine at position 5; Iodine at position 2Potential antimicrobial activity
Methyl 3-bromo-5-chloro-4-iodobenzoateC9H7BrClI O2Different halogen positionsStudied for similar activities
Methyl 2-bromo-4-chloro-5-iodobenzoateC9H7BrClI O2Variations in substitution patternAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-bromo-2-iodobenzoate?

this compound is typically synthesized via esterification of 5-bromo-2-iodobenzoic acid. One method involves reacting the acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone at 40°C for 5 hours, yielding the ester in quantitative yield . Alternatively, thionyl chloride (SOCl₂) can be used to activate the acid to its acyl chloride intermediate, followed by methanol quenching to form the ester . Both methods require purification via solvent evaporation and washing with brine or sodium sulfate drying.

Q. How is this compound characterized structurally?

Key characterization techniques include:

  • ¹H/¹³C NMR : Distinct aromatic proton signals (e.g., δ 7.93–7.28 ppm for aromatic protons, δ 3.94 ppm for the methyl ester group in CDCl₃) .
  • Mass spectrometry : HRMS (ESI) confirms the molecular ion peak at m/z 340.8675 [M + H]⁺ .
  • Melting point : Reported between 43–49°C, depending on purity .

Q. What are the critical physical properties relevant to handling this compound?

  • Density : 2.059 g/cm³ .
  • Boiling point : 307.1°C at 760 mmHg .
  • Hazards : Classified as UN 2811 (toxic), with acute oral toxicity (H301). Proper storage at room temperature in dry conditions is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?

Evidence from ligand-free Pd/C-catalyzed reactions shows that:

  • Catalyst : Heterogeneous Pd/C (5 mol%) achieves high yields (78–91%) for coupling with aryl boronic acids .
  • Solvent/Base : A mix of DMF/H₂O (3:1) with K₂CO₃ as the base is optimal .
  • Temperature : Reactions proceed efficiently at 150°C, with no product formation at room temperature .
  • Substrate reactivity : The iodine substituent undergoes faster oxidative addition than bromine, enabling selective coupling at the 2-position .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 43–47°C vs. 45–49°C) may arise from impurities or polymorphic forms. To address this:

  • Perform column chromatography (e.g., using n-pentane/DCM) to improve purity .
  • Compare NMR shifts across solvents (e.g., CDCl₃ vs. acetone-d₆) and verify with authentic standards . Acid value testing (max 3.0) can confirm ester hydrolysis during storage .

Q. What strategies enable the use of this compound in multi-step syntheses?

The compound serves as a versatile building block:

  • Dual functionalization : The bromine and iodine substituents allow sequential cross-couplings. For example, Suzuki-Miyaura coupling at the iodine position followed by Ullmann coupling at bromine .
  • Trifluoromethylation : React with trifluoroethyl groups via benziodoxole intermediates, as shown in one-pot syntheses yielding 44–80% of bis(trifluoromethylated) products .

Q. How can low yields in coupling reactions be troubleshooted?

Common issues and solutions include:

  • Catalyst deactivation : Use fresh Pd/C and avoid sulfur-containing ligands .
  • Incomplete conversion : Increase reaction time or temperature (e.g., 24 hours at 150°C) .
  • By-product formation : Monitor reaction progress via TLC and adjust stoichiometry of boronic acid (1.2–2.0 equiv.) .

Q. Methodological Considerations

Q. What analytical techniques are critical for confirming the purity of this compound?

  • HPLC : To detect trace impurities (<5%) .
  • Elemental analysis : Verify C, H, Br, and I content against theoretical values .
  • X-ray crystallography : Used in derivative compounds (e.g., p-terphenyls) to confirm regiochemistry and crystal packing .

Q. How can researchers design experiments to compare reactivity of bromine vs. iodine in this compound?

  • Competitive coupling : React with equimolar aryl boronic acids under identical conditions and analyze product ratios via GC-MS .
  • Kinetic studies : Monitor reaction progress via in situ NMR to determine rate constants for each halogen .

Properties

IUPAC Name

methyl 5-bromo-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRHLSZJEFJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454453
Record name Methyl 5-bromo-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181765-86-6
Record name Methyl 5-bromo-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-iodobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred slurry of methyl 2-iodo-benzoate (5.0 g, 0.019 mol) and N-bromosuccinimide (3.74 g, 0.021 mol) in acetic acid (10 mL) was added concentrated H2SO4 (10 mL) dropwise, keeping the temperature at 20-40° C. The mixture was stirred at room temperature for 88 hours and then heated at 50° C. for 4 hours. The mixture was cooled to 10° C., treated with 40 g of ice water, and extracted with 50 mL of CH2Cl2. The organic phase was washed in succession with 2×50 mL 5% NaHCO3, 50 mL 10% Na2S2O3, 50 mL water, and concentrated to colorless oil. The residue was purified by column chromatography (silica gel, 10:90 EtOAc:hexane) to provide the title compound. 1H NMR (CDCl3, 400 MHz) δ 7.92 (d, J=4 Hz, 1H), 7.83 (d, J=8 Hz, 1H), 7.27 (dd, J=8, 4 Hz, 1H), 3.92 (s, 3H); MS (DCl/NH3) [M+NH4]+ at 358, [M+NH3NH4]+ at 375.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add 5-bromo-2-iodobenzoic acid (1998 g, 6.11 mol) portion wise to a 20° C. solution of sulfuric acid (100 mL) in methanol (13 L). Heat the suspension to reflux for 24 hours, then cool to 20° C. and remove the solvent under reduced pressure. Pour the residue into a 1:1 mixture of methyl-tert-butyl ether and ice water (20 L) and separate the phases. Extract the aqueous phase with methyl-tert-butyl ether (1.5 L), combine the organic phases and wash with aqueous 0.2 M NaOH (5 L), wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and evaporate under reduced pressure. Dissolve the crude product in 40-45° C. petroleum ether (10 L), filter through a pad of diatomaceous earth and evaporate under reduced pressure. Dissolve the residue in petroleum ether (5 L) and cool to −50° C., filter the first crop solids, wash the solid with ice cold petroleum ether. Evaporate the mother liquor, redissolve the solid in petroleum ether (1 L), cool to −50° C., and filter a second crop. Combine first and second crops and dry in open air to provide the title compound as a yellow solid (1880 g, 90%).
Quantity
1998 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13 L
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 5-bromo-2-iodobenzoate
Methyl 5-bromo-2-iodobenzoate
Methyl 5-bromo-2-iodobenzoate
Methyl 5-bromo-2-iodobenzoate
Methyl 5-bromo-2-iodobenzoate
Methyl 5-bromo-2-iodobenzoate

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